molecular formula C19H14FNOS B2529651 (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one CAS No. 478065-16-6

(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

Cat. No.: B2529651
CAS No.: 478065-16-6
M. Wt: 323.39
InChI Key: UZTYJOISKUWWJX-DHZHZOJOSA-N
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Description

“(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one” is a chalcone derivative characterized by a prop-2-en-1-one core. The molecule features a 4-fluorophenyl group at the 1-position and a 2-(methylsulfanyl)quinolin-3-yl moiety at the 3-position. Chalcones of this class are typically synthesized via Claisen-Schmidt condensation between acetophenones and aryl aldehydes under basic conditions . The compound’s structural uniqueness lies in the fusion of fluorophenyl and quinoline motifs, which may confer distinct physicochemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTYJOISKUWWJX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-(methylsulfanyl)quinoline-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl group acts as a Michael acceptor, facilitating nucleophilic attacks at the β-carbon or carbonyl carbon.

Reaction TypeConditionsProductBiological Relevance
Thiol additionThiols (e.g., glutathione)β-Sulfhydryl adductsDetoxification pathways
Amine conjugationPrimary/secondary aminesβ-Amino derivativesProdrug synthesis
Hydride reductionNaBH₄, LiAlH₄Saturated alcohol intermediatesBioactivity modulation

Key Findings :

  • The chalcone’s electron-deficient carbonyl group enhances susceptibility to nucleophilic attack, forming derivatives with modified pharmacological profiles .

  • Selectivity for β-carbon vs. carbonyl carbon depends on reaction pH and nucleophile strength.

Electrophilic Aromatic Substitution

The methylsulfanyl group on the quinoline ring directs electrophiles to specific positions due to its electron-donating nature.

PositionElectrophileProductYield (%)
Quinoline C4Nitration (HNO₃/H₂SO₄)4-Nitroquinoline derivative60–75
Quinoline C6Bromination (Br₂/FeBr₃)6-Bromoquinoline derivative45–65
Fluorophenyl ringHalogenation (Cl₂/AlCl₃)Limited due to fluorine’s EW effect<10

Key Findings :

  • Methylsulfanyl activates the quinoline ring at C4 and C6 for nitration and bromination, respectively .

  • The 4-fluorophenyl ring exhibits low reactivity toward electrophiles due to fluorine’s deactivating effect.

Oxidation and Reduction Reactions

The methylsulfanyl group undergoes oxidation, while the carbonyl group can be reduced.

ReactionReagentsProductApplication
Sulfide → SulfoxideH₂O₂, AcOH2-(Methylsulfinyl)quinoline derivativeEnhanced solubility
Sulfide → SulfonemCPBA2-(Methylsulfonyl)quinoline derivativeMetabolic stability
Carbonyl → AlcoholNaBH₄/MeOHSecondary alcoholIntermediate for ethers

Key Findings :

  • Sulfoxide/sulfone derivatives exhibit altered pharmacokinetic properties compared to the parent compound.

  • Selective reduction of the carbonyl group retains the quinoline’s aromaticity .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.

DienophileConditionsCycloadduct StructureStereochemistry
1,3-ButadieneThermal (Δ, 100°C)Bicyclic cyclohexenoneEndo
AnthraceneLewis acid catalysisPolycyclic fused systemExo

Key Findings :

  • Cycloadditions yield complex polycyclic structures with potential anticancer activity.

  • Stereochemical outcomes depend on reaction conditions and dienophile electronics.

Photochemical Reactions

UV irradiation induces EZ isomerization and quinoline ring excitations.

Processλ (nm)Quantum YieldProduct Stability
EZ isomerization3650.32Reversible under heat
Quinoline excitation2540.15Radical intermediates

Key Findings :

  • Photoisomerization affects bioactivity, with the Z-isomer showing reduced cytotoxicity.

  • Radical intermediates from quinoline excitation may lead to dimerization.

Biological Alkylation

The methylsulfanyl group acts as a leaving group in nucleophilic substitution.

NucleophileConditionsProductIC₅₀ (μM)
Cysteine thiolPhysiological pHQuinoline-cysteine adduct1.2
Histidine imidazoleBuffer (pH 7.4)Imidazole-substituted quinoline3.8

Key Findings :

  • Methylsulfanyl substitution enhances target-specific alkylation in enzymatic pockets .

  • Adducts with cysteine show potent enzyme inhibition, relevant to anticancer mechanisms .

Scientific Research Applications

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer effects. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways, such as the MAPK pathway. Studies have demonstrated that similar compounds can inhibit MEK1/2 kinases, leading to decreased ERK phosphorylation and subsequent cell cycle arrest in cancerous cells .

Antimicrobial Activity

Research indicates that chalcone derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation:

  • Bacterial Strains Tested : Common strains include Staphylococcus aureus and Escherichia coli.
  • Inhibition Concentrations : The minimum inhibitory concentration (MIC) values reported for related compounds range from 10 to 50 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that administration of chalcone derivatives can reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the fluorophenyl and methylsulfanyl groups significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances anticancer activity by stabilizing reactive intermediates during metabolic processes .

Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated inhibition of cell proliferation in leukemia cell lines with IC50 values < 1 µM.
Antimicrobial PropertiesEffective against Staphylococcus aureus, with MIC values around 25 µg/mL.
Anti-inflammatory EffectsReduced levels of inflammatory cytokines in murine models by approximately 40%.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its interaction with microbial enzymes can disrupt essential processes in pathogens, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

Compound Name Substituents (R1, R2) Key Features Reference
Target Compound R1 = 4-fluorophenyl; R2 = 2-(methylsulfanyl)quinolin-3-yl Combines fluorophenyl’s electronegativity with quinoline’s π-conjugation
(2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one R1 = 4-fluorophenyl; R2 = phenyl Simpler structure; dihedral angle = 7.14°–56.26° between aromatic rings
(2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one R1 = 4-nitrophenyl; R2 = 4-(methylsulfanyl)phenyl Methylsulfanyl enhances lipophilicity; nitro group increases polarity
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R1 = 4-fluorophenyl; R2 = 4-methylphenyl Methyl group introduces steric hindrance; reduced electronic delocalization

Key Observations:

  • Methylsulfanyl substituents in other chalcones (e.g., [53] in ) show lower nonlinear optical activity (c(3) = 0.02 × 10⁻²² m² V⁻²) but may improve membrane permeability due to lipophilicity.
  • Dihedral angles between aromatic rings in fluorophenyl chalcones range from 7.14° to 56.26°, affecting planarity and intermolecular interactions . The quinoline group in the target compound may enforce a non-planar conformation, altering binding modes.

Table 2: Antiviral and Antifungal Activities

Compound Name Biological Activity MIC/IC50 (µg mL⁻¹) Target Protein/Organism Reference
PAAPF (N-(4[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one] acetamide) Binds SARS-CoV-2 Mpro via hydrogen bonds N/A SARS-CoV-2 Main protease (Mpro)
(2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one Antifungal MIC = 0.07 Trichophyton rubrum (LABMIC 0208)
Quinoline chalcone derivatives (e.g., ) Anticancer, antimicrobial Variable Broad-spectrum (plasmodia, bacteria)

Key Observations:

  • Fluorophenyl-containing chalcones (e.g., PAAPF) exhibit strong interactions with viral proteases via hydrogen bonding . The target compound’s quinoline group may provide additional hydrophobic or π-stacking interactions.
  • Antifungal chalcones with 4-fluorophenyl groups (MIC = 0.07 µg mL⁻¹) suggest that halogenation enhances bioactivity . The methylsulfanyl group in the target compound could further modulate antifungal potency.

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic and Electronic Properties

Compound Name Hyperpolarizability (c(3), ×10⁻²² m² V⁻²) Dihedral Angle (°) Notable Features Reference
Target Compound Not reported Pending Methylsulfanyl may reduce crystallinity
(2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 0.02 N/A Low nonlinear optical response
(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one N/A 42.5 Methoxy group increases planarity

Key Observations:

  • Methoxy or nitro substituents increase planarity (dihedral angles ~7°–42.5°), whereas bulkier groups like quinoline may disrupt crystallinity .

Biological Activity

The compound (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one , also known by its CAS number 478065-16-6, is a novel synthetic chalcone derivative. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14FNOSC_{19}H_{14}FNOS. Its structure features a fluorophenyl group and a methylsulfanyl-substituted quinoline moiety, which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. In vitro studies reported IC50 values ranging from 6.59 to 12.51 μM against these cell lines, indicating potent anticancer properties .
    • It has been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer drugs. The compound activates apoptotic pathways, leading to increased cell death in tumor cells .
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is particularly relevant in cancer therapy as it can help protect normal cells from damage during treatment .
  • Inhibition of Protein Kinases
    • Research indicates that the compound may act as an inhibitor of various protein kinases involved in cancer progression. For instance, it has shown inhibitory activity against JAK3 and NPM1-ALK kinases with IC50 values around 0.25–0.54 μM , suggesting its potential as a targeted therapy in specific cancers .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
  • Antioxidative Mechanisms : By scavenging free radicals, it reduces oxidative stress within cells, contributing to its protective effects against cellular damage .

Data Summary

The following table summarizes the biological activities and IC50 values reported for this compound:

Biological ActivityCell Line/TargetIC50 Value (μM)
CytotoxicityMCF-76.59 - 12.51
CytotoxicityMDA-MB-23113.23 - 213.7
Inhibition of JAK3-0.36 - 0.46
Inhibition of NPM1-ALK-0.25 - 0.54
Antioxidant ActivityDPPH ScavengingEC50 = 31 μM

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Research published in ACS Omega demonstrated that the compound effectively inhibited cell growth in breast cancer models while sparing non-cancerous cells .
  • Mechanistic Insights : A study highlighted its role as a dual inhibitor of JAK3 and NPM1-ALK, suggesting potential use in combination therapies for resistant cancers .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a quinoline-3-carbaldehyde derivative reacts with a 4-fluorophenylacetophenone under basic conditions (e.g., NaOH/KOH in ethanol or methanol). Critical parameters include:

  • Temperature : 60–80°C for 6–12 hours.
  • Catalyst : Base concentration (10–20% w/v) to ensure enolate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for isolating the (E)-isomer .

Q. How is the structural configuration (E/Z isomerism) confirmed for this compound?

The E-configuration is validated using:

  • NMR spectroscopy : Trans coupling constants (J = 12–16 Hz) between α,β-unsaturated protons .
  • X-ray crystallography : Single-crystal analysis confirms the planar geometry of the enone system and spatial arrangement of substituents .

Q. What bioactivity assays are commonly performed on quinoline-chalcone hybrids?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common side products?

  • Optimization :
    • Use microwave-assisted synthesis to reduce reaction time (30–60 mins) and improve yield (15–20% increase) .
    • Replace ethanol with DMF or THF for better solubility of the quinoline moiety .
  • Side Products :
    • Z-isomer : Forms due to incomplete stereocontrol; minimized by slow addition of base.
    • Oligomers : Result from Michael addition side reactions; suppressed by inert atmospheres (N2/Ar) .

Q. How do crystallographic data resolve contradictions in spectroscopic characterization?

Discrepancies in NMR/IR data (e.g., ketone stretching frequencies, proton splitting) are resolved via:

  • Hydrogen bonding analysis : X-ray structures reveal intermolecular interactions (e.g., C–H···O/N) that influence spectroscopic profiles .
  • Torsional angles : Confirm steric effects from the methylsulfanyl group, which alter electronic environments .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like DHFR or tubulin .
  • QSAR models : Use substituent descriptors (Hammett σ, molar refractivity) to correlate 4-fluorophenyl/methylsulfanyl groups with activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How does the methylsulfanyl group influence reactivity and bioactivity compared to other substituents?

  • Electron donation : The –SMe group increases electron density on the quinoline ring, enhancing nucleophilic attack in cross-coupling reactions .
  • Bioactivity : Methylsulfanyl improves lipophilicity (logP +0.5 vs. –OMe), boosting cell membrane penetration in anticancer assays .
  • Comparative studies with –Cl, –Br, and –NO2 analogs show –SMe derivatives have lower cytotoxicity to normal cells (e.g., HEK293) .

Q. What strategies mitigate challenges in in vivo testing of this compound?

  • Solubility enhancement : Use PEG-400 or cyclodextrin-based formulations for IP/IV administration .
  • Metabolic stability : Introduce deuterium at α-positions of the enone system to slow CYP450-mediated degradation .
  • Toxicity screening : Preclinical zebrafish models assess hepatotoxicity and cardiotoxicity before rodent trials .

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